molecular formula C7H6N2O5 B1345952 3,4-Dinitrobenzyl alcohol CAS No. 79544-31-3

3,4-Dinitrobenzyl alcohol

Cat. No. B1345952
CAS RN: 79544-31-3
M. Wt: 198.13 g/mol
InChI Key: GALBVKDHQBDIJR-UHFFFAOYSA-N
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Description

3,4-Dinitrobenzyl alcohol, also known as (3,4-dinitrophenyl)methanol, is a chemical compound with the molecular formula C7H6N2O5 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 3,4-Dinitrobenzyl alcohol contains a total of 20 bonds. There are 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

3,4-Dinitrobenzyl alcohol has a molecular weight of 198.14 . It is a solid substance at room temperature .

Scientific Research Applications

Photosensitive Protecting Groups

3,4-Dinitrobenzyl alcohol plays a significant role as a photosensitive protecting group in synthetic chemistry. Its application, along with other groups such as 2-nitrobenzyl and 3,5-dimethoxybenzyl, showcases promising future developments for the field. These protecting groups, still in their developmental stages, enhance synthetic processes by being removable through light-induced reactions, offering a controlled method for the release of protected functionalities in a targeted manner (Amit, Zehavi, & Patchornik, 1974).

Enzymatic Treatment of Organic Pollutants

In environmental science, the application of redox mediators in conjunction with oxidoreductive enzymes, such as laccases and peroxidases, has been explored for the treatment of various organic pollutants. These enzyme-mediated processes, enhanced by redox mediators, have shown significant efficiency in degrading recalcitrant compounds present in industrial wastewater. The exploration of these enzymatic approaches opens new avenues for more efficient and eco-friendly remediation technologies (Husain & Husain, 2007).

Advanced Oxidation Processes

Research into advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants, such as acetaminophen, has highlighted the potential of these methods in environmental remediation. The study of AOPs, including the role of various catalysts and conditions in breaking down toxic compounds into less harmful substances, underscores the importance of innovative approaches in tackling water pollution and enhancing the sustainability of water resources (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antioxidant Activity Analysis

The investigation of antioxidant activities and their methodologies presents another area where 3,4-dinitrobenzyl alcohol-related compounds might be of interest. The critical review of various antioxidant activity assays, such as ORAC and FRAP, provides insight into the mechanisms and efficacy of antioxidants. This research is crucial for understanding how these compounds can be used to counteract oxidative stress in biological systems, with implications for food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety And Hazards

3,4-Dinitrobenzyl alcohol is considered hazardous. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .

properties

IUPAC Name

(3,4-dinitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALBVKDHQBDIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229763
Record name 3,4-Dinitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dinitrobenzyl alcohol

CAS RN

79544-31-3
Record name 3,4-Dinitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79544-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dinitrobenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dinitrobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dinitrobenzyl alcohol
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Record name 3,4-DINITROBENZYL ALCOHOL
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Synthesis routes and methods

Procedure details

Borane-tetrahydrofuran complex (1M in tetrahydrofuran, 800 mL, 800 mmol) was added at −20° C. over 45 min to a solution of 3,4-dinitrobenzoic acid (93.5 g, 441 mmol) in tetrahydrofuran (300 mL). The resulting mixture was stirred at −20° C. for 1 h and then warmed to room temperature and stirred overnight. It was quenched by the addition of 32 mL of 1:1 acetic acid/water. Solvents were removed in vacuo and the residue was poured into an ice-cold 1000 mL of sat. sodium bicarbonate with vigorous stirring over 15 min. The mixture was extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with sat. sodium bicarbonate, brine and dried over sodium sulfate. After filtration, solvents were removed to afford the title compound as a light yellow solid (100%). 1H-NMR (CDCl3, 500 MHz) δ 7.91(d, J=8.0 Hz, 1H), 7.89 (s, 1H), 7.71 (dd, J=8.5, 1.0 Hz, 1H), 4.87 (s, 2H), 2.30 (s, 1H).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
93.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
R Fuchs, DM Carlton - The Journal of Organic Chemistry, 1962 - ACS Publications
The rates of reaction of a series of 4-substituted a-chloro-3-nitrotoluenes with thiosulfate do not fall on the U-shaped curve for the 4-substituted-chlorotoluenes, but describe a separate U…
Number of citations: 21 pubs.acs.org
AR Katritzky, P Oliferenko, A Oliferenko… - Journal of physical …, 2003 - Wiley Online Library
The overall five‐parameter QSAR correlation [ $R^2=0.723, R_{\rm cv}^2=0.676, s=0.42$ in terms of log(IGC 50 −1 )] based on CODESSA‐PRO methodology for the aquatic toxicity of …
Number of citations: 64 onlinelibrary.wiley.com
DR Roy, R Parthasarathi… - QSAR & …, 2006 - Wiley Online Library
Electrophilicity index is one of the important quantum chemical descriptors in describing toxicity or biological activities of the diverse classes of chemicals to bio‐systems in the context of …
Number of citations: 38 onlinelibrary.wiley.com
A Lunghi, L Gigante, P Cardillo, V Stefanoni… - Journal of hazardous …, 2004 - Elsevier
Accidental events concerning process industries can affect not only the staff working in, but also the environment and people living next to the factory. For this reason a regulation is …
Number of citations: 21 www.sciencedirect.com
K Bellifa, SM Mekelleche - Arabian Journal of Chemistry, 2016 - Elsevier
Quantitative Structure–Activity Relationship (QSAR) models are useful in understanding how chemical structure relates to the biological activity and the toxicity of natural and synthetic …
Number of citations: 20 www.sciencedirect.com
K Roy, G Ghosh - QSAR & Combinatorial Science, 2004 - Wiley Online Library
The experimental determination of toxicological properties of commercial chemicals being costly and time consuming process, there is a need to develop mathematical predictive tool to …
Number of citations: 40 onlinelibrary.wiley.com
AG Galstyan, SG Galstyan, VV Lysak - Kinetics and Catalysis, 2011 - Springer
The reactions of ozone with toluene and its derivatives in acetic anhydride were studied. It was found that competing parallel reactions of ozone with the aromatic ring and substituents …
Number of citations: 3 link.springer.com
K Bellifa, SM Mekelleche - cyberleninka.org
Quantitative Structure–Activity Relationship (QSAR) models are useful in understanding how chemical structure relates to the biological activity and the toxicity of natural and synthetic …
Number of citations: 0 cyberleninka.org
F Barontini, S Zanelli, V Cozzani, L Gigante… - Journal of Loss …, 2008 - Elsevier
The formation and release of dangerous substances as a consequence of the deviation of a process from the normal operating conditions was found to be the cause of severe accidents…
Number of citations: 6 www.sciencedirect.com
MTD Cronin, BW Gregory… - Chemical research in …, 1998 - ACS Publications
Toxicity data for the 50% growth inhibitory concentration against Tetrahymena pyriformis (log (IGC 50 -1 )) for 42 alkyl- and halogen-substituted nitro- and dinitrobenzenes were …
Number of citations: 197 pubs.acs.org

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